molecular formula C7H6BrNS B7723696 2-bromobenzenecarboximidothioic acid

2-bromobenzenecarboximidothioic acid

Cat. No.: B7723696
M. Wt: 216.10 g/mol
InChI Key: GHCQWSAFBXLYSO-UHFFFAOYSA-N
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Description

2-Bromobenzenecarboximidothioic acid is an organic compound that contains a bromine atom, a benzene ring, and a carboximidothioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzenecarboximidothioic acid typically involves the bromination of benzenecarboximidothioic acid. One common method is the Sandmeyer reaction, where benzenecarboximidothioic acid is treated with bromine in the presence of a catalyst, such as copper(I) bromide, under controlled conditions . The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methodologies as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenecarboximidothioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenecarboximidothioic acids with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromobenzenecarboximidothioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromobenzenecarboximidothioic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the carboximidothioic acid group, which can participate in various chemical reactions. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzenecarboximidothioic Acid: Similar structure but with a chlorine atom instead of bromine.

    2-Iodobenzenecarboximidothioic Acid: Similar structure but with an iodine atom instead of bromine.

    Benzenecarboximidothioic Acid: Lacks the halogen substituent.

Uniqueness

2-Bromobenzenecarboximidothioic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in unique substitution and coupling reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry .

Properties

IUPAC Name

2-bromobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQWSAFBXLYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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